molecular formula C7H15N3O2S2 B12515559 L-Cysteinyl-N-(2-sulfanylethyl)glycinamide CAS No. 695196-86-2

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide

Cat. No.: B12515559
CAS No.: 695196-86-2
M. Wt: 237.3 g/mol
InChI Key: ALJARKCQOMYEHE-YFKPBYRVSA-N
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Description

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is a compound that features a unique structure combining cysteine and glycine residues with a sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is compatible with the formation of thioesters. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often incorporating microfluidic systems to accelerate the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The amino and thiol groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Cysteinyl-N-(2-sulfanylethyl)glycinamide involves its ability to participate in native chemical ligation (NCL). This process includes the following steps:

    N-S Acyl Transfer: The thioester group reacts with the amino group of another peptide, forming an intermediate.

    S-N Acyl Transfer: The intermediate undergoes an intramolecular rearrangement to form a stable amide bond.

    Ligation: The final product is a ligated peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, used in glutathione metabolism.

    N-Sulfanylethylanilide Peptides: Used in native chemical ligation for protein synthesis.

Uniqueness

L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is unique due to its specific structure that allows for efficient participation in native chemical ligation, making it a valuable tool in peptide and protein chemistry .

Properties

CAS No.

695196-86-2

Molecular Formula

C7H15N3O2S2

Molecular Weight

237.3 g/mol

IUPAC Name

(2R)-2-amino-N-[2-oxo-2-(2-sulfanylethylamino)ethyl]-3-sulfanylpropanamide

InChI

InChI=1S/C7H15N3O2S2/c8-5(4-14)7(12)10-3-6(11)9-1-2-13/h5,13-14H,1-4,8H2,(H,9,11)(H,10,12)/t5-/m0/s1

InChI Key

ALJARKCQOMYEHE-YFKPBYRVSA-N

Isomeric SMILES

C(CS)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

C(CS)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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